Tetraoctylsilane
Description
Tetraoctylsilane (chemical formula: C₃₂H₆₈Si; molecular weight: 480.99 g/mol) is a tetra-substituted organosilicon compound featuring four octyl (C₈H₁₇) groups bonded to a central silicon atom. As a fully alkylated silane, it lacks hydrolyzable groups (e.g., chloro, alkoxy), rendering it chemically inert under standard conditions. This hydrophobic compound is typically utilized in applications requiring non-reactive lubricants, hydrophobic coatings, or additives in polymer formulations. Its long alkyl chains contribute to low surface energy, making it effective in reducing friction and repelling water .
Properties
Molecular Formula |
C32H68Si |
|---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
tetraoctylsilane |
InChI |
InChI=1S/C32H68Si/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4/h5-32H2,1-4H3 |
InChI Key |
CZFVBIJYVFABOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si](CCCCCCCC)(CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Tetraoctylsilane with structurally or functionally analogous organosilicon compounds, emphasizing molecular features, reactivity, and applications.
Table 1: Key Properties of this compound and Analogous Silanes
*SAMs: Self-assembled monolayers
Structural and Functional Analysis
Substituent Effects on Reactivity
- This compound ’s fully alkylated structure ensures minimal reactivity, contrasting with chlorosilanes (e.g., Octadecyltrichlorosilane) or alkoxysilanes (e.g., Trimethyl(octadecyloxy)silane), which undergo hydrolysis to form siloxane bonds .
- Triethylsilane ’s short ethyl groups and lack of steric hindrance enable its use as a reducing agent in organic synthesis, a role incompatible with bulky this compound .
Hydrophobicity and Surface Activity Both this compound and Octadecyltrichlorosilane impart hydrophobicity, but the latter forms covalent bonds with substrates (e.g., glass, metals), offering durable coatings. This compound, while less adherent, serves as a non-reactive lubricant .
Thermal and Chemical Stability
- Trimethyl(octadecyloxy)silane ’s alkoxy group confers moderate reactivity, whereas This compound ’s inertness suits high-temperature or corrosive environments .
Research Findings and Contradictions
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